molecular formula C21H23NO6S B280988 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B280988
M. Wt: 417.5 g/mol
InChI Key: NVHOSZGRIAKWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MDB, is a synthetic compound that has gained significant attention in scientific research. MDB is a benzofuran derivative that belongs to the class of sulfonylureas. This compound has shown promising results in various studies, making it a potential candidate for further research in the field of medicine.

Mechanism of Action

2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by inhibiting the enzyme sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion. By inhibiting SUR1, 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate increases insulin release, thereby reducing blood glucose levels. 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to increase insulin secretion and improve glucose tolerance in animal models. 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to using 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, the exact mechanism of action of 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is still not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential area of research is the development of new derivatives of 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate with improved efficacy and potency. Additionally, more studies are needed to fully understand the mechanism of action of 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. This can lead to the development of new drugs that target the same pathway as 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. Finally, more studies are needed to fully understand the potential uses of 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in the treatment of various diseases, including cancer, diabetes, and inflammation.

Synthesis Methods

2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step process, starting with the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride. The resulting product is then reacted with 2-amino-5-methylphenylsulfonamide to form the intermediate product. This intermediate is then reacted with 2-methoxyethyl chloroformate to obtain the final product, 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been tested on various cancer cell lines and has been found to induce apoptosis, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been tested in animal models for its antidiabetic effects and has shown promising results.

properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

2-methoxyethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H23NO6S/c1-13-5-6-14(2)19(11-13)29(24,25)22-16-7-8-18-17(12-16)20(15(3)28-18)21(23)27-10-9-26-4/h5-8,11-12,22H,9-10H2,1-4H3

InChI Key

NVHOSZGRIAKWDV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C

Origin of Product

United States

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